molecular formula C12H26N2O B2423762 Hexyl[2-(morpholin-4-yl)ethyl]amine CAS No. 100392-32-3

Hexyl[2-(morpholin-4-yl)ethyl]amine

Cat. No. B2423762
CAS RN: 100392-32-3
M. Wt: 214.353
InChI Key: FNPYUOOVHAHFGO-UHFFFAOYSA-N
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Description

Hexyl[2-(morpholin-4-yl)ethyl]amine is a chemical compound with the molecular formula C12H26N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Hexyl[2-(morpholin-4-yl)ethyl]amine consists of a hexyl group (a six-carbon chain) attached to a nitrogen atom, which is connected to a two-carbon chain. This chain is attached to a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

Hexyl[2-(morpholin-4-yl)ethyl]amine is a liquid at room temperature . It has a molecular weight of 214.35 .

Scientific Research Applications

  • Surfactant Substrate Synthesis :Hexyl[2-(morpholin-4-yl)ethyl]amine is involved in the hydroaminomethylation of fatty acids, a process leading to the synthesis of surfactant substrates. This process, catalyzed by rhodium, yields tertiary amines like hexyl[2-(morpholin-4-yl)ethyl]amine, demonstrating its utility in creating compounds with surfactant properties (Behr, Fiene, Buss, & Eilbracht, 2000).

  • Synthesis of Fluorine-Containing Compounds :The compound plays a role in the synthesis of fluorine-containing organic compounds. For instance, reactions with ethyl 2-(1-aryl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydrocinnolin-3-yl)-2-oxoacetates result in the replacement of fluorine atoms by amine residues, indicating its use in the modification of fluorinated compounds (Fokin, Burgart, Saloutin, & Chupakhin, 2005).

  • Transdermal Permeation Enhancers :Derivatives of hexyl[2-(morpholin-4-yl)ethyl]amine, such as esters and amides of hexanoic acid substituted with tertiary amino group, exhibit activity as transdermal permeation enhancers. This demonstrates its potential in enhancing the skin permeability of drugs, thereby facilitating their transdermal delivery (Farsa, Doležal, & Hrabálek, 2010).

  • Synthesis of Medicinal Compounds :The compound has been used in the synthesis of medicinal compounds. For example, it was involved in the synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists, illustrating its role in the creation of pharmaceutical agents (Díaz et al., 2012).

  • Chemical Synthesis Techniques :Hexyl[2-(morpholin-4-yl)ethyl]amine is utilized in various chemical synthesis techniques. For instance, it is involved in the stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes, showcasing its application in advanced synthetic methodologies (Sequeira & Chemler, 2012).

  • Antimicrobial Activity :Some derivatives of hexyl[2-(morpholin-4-yl)ethyl]amine, like those synthesized from 1,2,4-triazole, have been studied for their antimicrobial activities. This implies its potential utility in the development of antimicrobial agents (Bektaş et al., 2007).

Future Directions

The future directions for research on Hexyl[2-(morpholin-4-yl)ethyl]amine and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. Morpholine derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-2-3-4-5-6-13-7-8-14-9-11-15-12-10-14/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPYUOOVHAHFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl[2-(morpholin-4-yl)ethyl]amine

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